Cas no 101046-79-1 (Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)-)
101046-79-1 structure
Product Name:Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)-
CAS-nummer:101046-79-1
MF:C30H22O10
MW:542.489689350128
CID:191726
PubChem ID:21676379
Update Time:2025-04-19
Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)-
- Larixinol
- Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyph
- 2''-epi-Abiesinol F
- Abiesinol E
- Listvenol
- Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, [2'R-[2'a,3'a,9'b(R*)]]-
- [ "Abiesinol E" ]
- CHEMBL4635708
- (2R,2'R,3R,3'R)-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9'-3,4-dihydro-2H-furo[2,3-h]chromene]-8'-one
- BDBM50539601
- Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one, 3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, (2R,2'R,3R,3'R)-
- AKOS032962605
- F92730
- 101046-79-1
- SCHEMBL21933083
- Abiesinol E; Listvenol
- AKOS040761972
- 1207671-28-0
- 3,2'-Epilarixinol
-
- Inchi: 1S/C30H22O10/c31-15-5-1-13(2-6-15)26-21(36)11-18-19(34)12-23-25(27(18)40-26)30(29(37)39-23)24-20(35)9-17(33)10-22(24)38-28(30)14-3-7-16(32)8-4-14/h1-10,12,21,26,28,31-36H,11H2/t21-,26-,28-,30-/m1/s1
- InChI-sleutel: RNDNBGULZNCSNB-LYFQOWASSA-N
- LACHT: O1C2C=C(C=C(C=2[C@]2(C(=O)OC3=CC(=C4C[C@H]([C@@H](C5C=CC(=CC=5)O)OC4=C23)O)O)[C@H]1C1C=CC(=CC=1)O)O)O
Berekende eigenschappen
- Exacte massa: 542.121
- Monoisotopische massa: 542.121
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 6
- Aantal waterstofbondacceptatoren: 10
- Zware atoomtelling: 40
- Aantal draaibare bindingen: 2
- Complexiteit: 947
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 4
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 166A^2
- XLogP3: 3.3
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.76±0.1 g/cm3 (20 ºC 760 Torr),
- Kookpunt: 851.3±65.0 °C at 760 mmHg
- Vlampunt: 287.8±27.8 °C
- Oplosbaarheid: 几乎不溶 (0.04 g/L) (25 ºC),
- PSA: 166.14000
- LogboekP: 3.59050
- Dampfdruk: 0.0±0.3 mmHg at 25°C
Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)- Beveiligingsinformatie
- Gevaarverklaring: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:4℃条件下存储,-4℃条件下存储更佳
Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)- Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L68850-5mg |
Larixinol |
101046-79-1 | 5mg |
¥5760.0 | 2021-09-09 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4416-1 mg |
Larixinol |
101046-79-1 | 1mg |
¥2915.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN4416-5 mg |
Larixinol |
101046-79-1 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
| TargetMol Chemicals | TN4416-1 mL * 10 mM (in DMSO) |
Larixinol |
101046-79-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6150 | 2023-09-15 | |
| TargetMol Chemicals | TN4416-5mg |
Larixinol |
101046-79-1 | 5mg |
¥ 4040 | 2024-07-20 | ||
| A2B Chem LLC | AA04512-5mg |
Larixinol |
101046-79-1 | 5mg |
$719.00 | 2024-04-20 | ||
| TargetMol Chemicals | TN4416-1 ml * 10 mm |
Larixinol |
101046-79-1 | 1 ml * 10 mm |
¥ 6150 | 2024-07-20 |
Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)- Gerelateerde literatuur
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Related Categories
- Oplosmiddelen en organische stoffen Organische verbindingen Fenylpropanoïden en polyketiden 2-arylbenzofuraan-flavonoïden 2-arylbenzofuraan-flavonoïden
- Oplosmiddelen en organische stoffen Organische verbindingen Fenylpropanoïden en polyketiden 2-arylbenzofuraan-flavonoïden
- Oplosmiddelen en organische stoffen Organische verbindingen Aldehyde/keton
101046-79-1 (Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)-) Gerelateerde producten
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Aanbevolen leveranciers
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Goudlid
CN Leverancier
Bulk
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie
Handan Zechi Trading Co., Ltd
Goudlid
CN Leverancier
Bulk